

Spectroscopic Profile of 4-Chlorophenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorophenylacetic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chlorophenylacetic acid**, a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, alongside a visual representation of the analytical workflow.

Chemical Structure and Properties

- IUPAC Name: 2-(4-chlorophenyl)acetic acid
- Synonyms: p-Chlorophenylacetic acid
- Molecular Formula: $C_8H_7ClO_2$
- Molecular Weight: 170.59 g/mol
- Melting Point: 103 - 107 °C
- Appearance: White to off-white crystalline powder.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Chlorophenylacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **4-Chlorophenylacetic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.29	Singlet	1H	Carboxylic acid proton (-COOH)
7.29	Doublet	2H	Aromatic protons (ortho to -CH ₂ COOH)
7.20	Doublet	2H	Aromatic protons (ortho to -Cl)
3.60	Singlet	2H	Methylene protons (-CH ₂)

Solvent: CDCl₃, Instrument Frequency: 90 MHz^[1]

Table 2: ^{13}C NMR Spectroscopic Data for **4-Chlorophenylacetic acid**

Chemical Shift (δ) ppm	Assignment
177.5	Carboxylic acid carbon (-COOH)
133.0	Aromatic carbon (-C-Cl)
132.5	Aromatic carbon (-C-CH ₂)
130.8	Aromatic carbons (ortho to -CH ₂ COOH)
128.8	Aromatic carbons (ortho to -Cl)
40.5	Methylene carbon (-CH ₂)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **4-Chlorophenylacetic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2900-3100	Broad	O-H stretch (Carboxylic acid)
1700	Strong	C=O stretch (Carboxylic acid)
1490	Medium	C=C stretch (Aromatic ring)
1090	Strong	C-Cl stretch
930	Medium, Broad	O-H bend (Carboxylic acid dimer)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for **4-Chlorophenylacetic acid**

m/z	Relative Intensity (%)	Putative Fragment
172	11.4	[M+2] ⁺ (due to ³⁷ Cl isotope)
170	35.1	[M] ⁺ (Molecular ion)
127	32.6	[M - COOH] ⁺
125	100.0	[M - COOH - H ₂] ⁺
89	22.6	[C ₇ H ₄ Cl] ⁺

Ionization Method: Electron Ionization (EI) at 75 eV^{[1][2]}

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Chlorophenylacetic acid** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl_3 , approximately 0.7 mL). The solution is transferred to a 5 mm NMR tube. Both ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer, for instance, a 90 MHz instrument. For ^1H NMR, the spectral width is typically set from 0 to 12 ppm. For ^{13}C NMR, the spectral width is generally set from 0 to 200 ppm. The chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

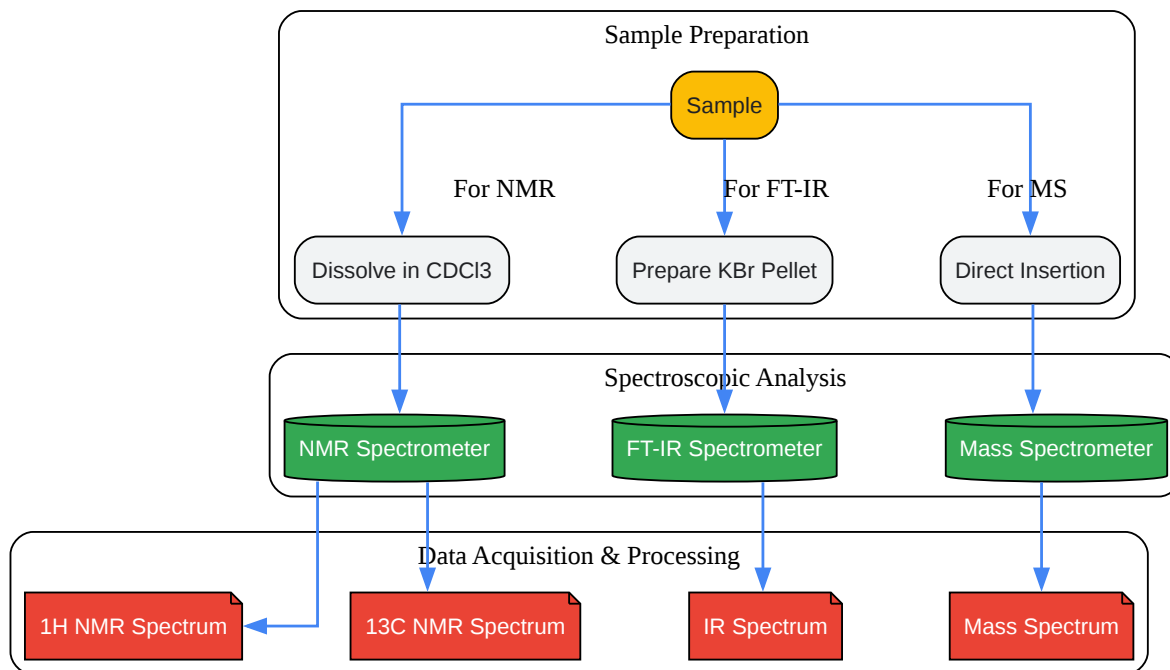
A small amount of **4-Chlorophenylacetic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet is recorded. The FT-IR spectrum of the sample pellet is then recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining the spectroscopic data described in this guide.



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Caption: Workflow for Spectroscopic Analysis of **4-Chlorophenylacetic Acid**.

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References

- 1. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR [m.chemicalbook.com]
- 2. 4-Chlorophenylacetic acid(1878-66-6) 13C NMR spectrum [chemicalbook.com]

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chlorophenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131930#spectroscopic-data-of-4-chlorophenylacetic-acid-nmr-ir-mass-spec]

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